Di-tert-butyldichlorostannane

Vue d'ensemble

Description

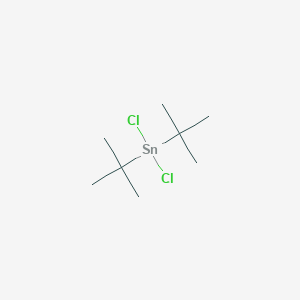

Di-tert-butyldichlorostannane is an organotin compound with the molecular formula C8H18Cl2Sn. It is a colorless or yellow liquid at room temperature and is known for its good solubility in organic solvents such as ether, acetone, and dimethylformamide . This compound is used in various chemical reactions and has significant applications in scientific research.

Méthodes De Préparation

Di-tert-butyldichlorostannane is typically synthesized by reacting dimethyl tin with tert-butyl ammonium chloride in ethanol, followed by hydrolysis to obtain the final product . The reaction conditions involve maintaining a controlled temperature and ensuring the purity of the reactants to achieve a high yield of this compound.

Analyse Des Réactions Chimiques

Di-tert-butyldichlorostannane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its oxidation state.

Hydrolysis: In the presence of water, this compound can hydrolyze to form di-tert-butyltin oxide and hydrochloric acid.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Di-tert-butyldichlorostannane is primarily utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to act as a stannylating agent enables the introduction of tert-butyldichloro groups into organic molecules, facilitating further chemical transformations.

Key Applications:

- Stannylation Reactions: The compound is employed in the stannylation of various substrates, enhancing their reactivity for subsequent reactions. For example, it can be used to convert alcohols into corresponding stannyl ethers, which can then be transformed into other functional groups through different reactions.

- Synthesis of Organotin Compounds: It serves as a precursor for synthesizing various organotin compounds, which have applications in catalysis and materials science.

Case Study: A study demonstrated the use of this compound in synthesizing complex organic molecules through multiple stannylation steps, showcasing its versatility and efficiency in organic synthesis .

Materials Science

In materials science, this compound plays a significant role in the development of new materials with unique properties. Its applications include:

Key Applications:

- Polymer Chemistry: The compound is used as a coupling agent in the synthesis of polymeric materials. It helps improve the mechanical properties and thermal stability of polymers by facilitating cross-linking reactions.

- Blowing Agents: this compound can be utilized as a blowing agent in the production of foamed materials due to its ability to decompose and release gases upon heating.

Data Table: Properties and Applications in Polymer Chemistry

| Property | Value | Application |

|---|---|---|

| Decomposition Temperature | 200°C | Used as a blowing agent |

| Solubility | Soluble in organic solvents | Coupling agent for polymer synthesis |

| Toxicity | Moderate | Safety precautions required |

Electronics

The electronics industry has also found utility for this compound, particularly in the fabrication of electronic devices.

Key Applications:

- Organic Light-Emitting Diodes (OLEDs): The compound is used in the synthesis of materials that are integral to OLED technology. Its ability to form stable organotin complexes contributes to the performance and efficiency of these devices.

- Semiconductor Manufacturing: this compound is explored for its potential role in the deposition of tin-based thin films, which are crucial for various semiconductor applications.

Case Study: Research highlighted the effectiveness of this compound in improving the efficiency of OLEDs by enhancing charge transport properties within the active layers .

Mécanisme D'action

The mechanism of action of di-tert-butyldichlorostannane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Di-tert-butyldichlorostannane can be compared with other organotin compounds, such as:

- Di-tert-butyltin oxide

- Di-tert-butyltin dihydride

- Di-tert-butyltin dibromide

These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to its specific reactivity with nucleophiles and its solubility in organic solvents, making it a valuable reagent in various chemical processes.

Activité Biologique

Di-tert-butyldichlorostannane (DBDCS) is an organotin compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DBDCS, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-butyl groups and two chlorine atoms attached to a tin atom. Its chemical formula is . The unique structure contributes to its reactivity and biological interactions.

1. Antioxidant Activity

DBDCS has been studied for its antioxidant properties. Research indicates that organotin compounds can exhibit significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives of DBDCS can inhibit lipid peroxidation and demonstrate protective effects on mitochondrial function .

2. Cytotoxicity and Anticancer Potential

DBDCS has demonstrated notable cytotoxic effects against various cancer cell lines. In particular, its activity against human breast adenocarcinoma cells (MCF-7) has been highlighted, where it exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin . The cytotoxic mechanism is believed to involve the interaction with thiol groups in proteins, leading to disruption of cellular processes.

Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of DBDCS derivatives on cancer cell lines revealed that these compounds could induce apoptosis in MCF-7 cells. The study reported an IC50 value for DBDCS at approximately 10 µM, indicating its potential as a chemotherapeutic agent .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of DBDCS in a rat model. The results indicated that DBDCS could significantly reduce oxidative stress markers in brain tissues, suggesting potential applications in neurodegenerative diseases .

1. Interaction with Proteins

The interaction of DBDCS with protein thiols has been a focal point in understanding its biological activity. The compound's ability to modify protein structures through thiol binding may underlie both its therapeutic potential and toxicity .

2. Lipid Peroxidation Inhibition

Research utilizing rat brain homogenates demonstrated that DBDCS effectively inhibited lipid peroxidation, which is a critical factor in cellular damage during oxidative stress conditions . This property positions it as a candidate for further exploration in protective strategies against neurodegeneration.

Propriétés

Numéro CAS |

19429-30-2 |

|---|---|

Formule moléculaire |

C8H18Cl2Sn |

Poids moléculaire |

303.84 g/mol |

Nom IUPAC |

ditert-butyltin(2+);dichloride |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 |

Clé InChI |

PEGCFRJASNUIPX-UHFFFAOYSA-L |

SMILES |

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl |

SMILES canonique |

CC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-] |

Key on ui other cas no. |

19429-30-2 |

Pictogrammes |

Corrosive; Acute Toxic |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Di-tert-butyldichlorostannane be used to synthesize cyclic organotin compounds?

A1: Yes, this compound can react with specific cyclic compounds containing nitrogen, leading to ring cleavage and the formation of new organotin compounds. For instance, it reacts with diazadistannetidine, cleaving its four-membered ring to form 1,3-Dichlorostannazane. [] This new compound can then undergo further reactions with other molecules, showcasing the potential of this compound in synthesizing various organotin derivatives. []

Q2: How does the structure of ferrocenylsilanediols, synthesized using this compound, impact their properties?

A2: Research shows that ferrocenylsilanediols, synthesized from the reaction of ferrocenyldichlorosilanes with this compound, exhibit a distinct structural arrangement. [] They form double-chain structures through intermolecular hydrogen bonding between the silanol groups. [] Further hydrogen bonding leads to the formation of ladder-like structures. [] This self-assembling behavior is influenced by the substituents on the ferrocenyl moiety, highlighting the role of steric and electronic factors in determining the final structure. [] Understanding these structural features is crucial for exploring potential applications of these compounds.

Q3: Does this compound exist in different isomeric forms?

A3: While this compound primarily exists as the cis isomer in its crystalline form, it forms a mixture of cis and trans isomers in solution. [] This isomerism arises from the different spatial arrangements of the tert-butyl and chlorine substituents around the central tin atom. The existence of these isomers in solution highlights the dynamic nature of this compound and its potential to adopt different conformations depending on the surrounding environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.